molecular formula C15H13ClN2O2S3 B2664329 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide CAS No. 946328-96-7

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2664329
CAS No.: 946328-96-7
M. Wt: 384.91
InChI Key: XEWWXAGCPUUNQL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13ClN2O2S3 and its molecular weight is 384.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

A study involved the synthesis of new derivatives starting from 4-chlorobenzoic acid, leading to compounds that exhibited certain anti-tobacco mosaic virus activity (Chen et al., 2010). This highlights the potential antiviral applications of such compounds.

Antimicrobial Activities

Research into the synthesis of thiazoles and their fused derivatives revealed antimicrobial activities against various bacterial and fungal isolates. This suggests the utility of these compounds in combating microbial infections (Wardkhan et al., 2008).

Cytotoxicity Studies

Aminomethylselenopheno[3,2-b]thiophene sulfonamides were synthesized and their cytotoxicity was evaluated against various cancer cell lines, indicating their potential use in cancer research (Arsenyan et al., 2016).

Endothelin Receptor Antagonists

The synthesis of 2-aryloxycarbonylthiophene-3-sulfonamides and their evaluation as endothelin receptor antagonists suggest their application in the development of treatments for diseases modulated by endothelin receptors (Raju et al., 1997).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial activities, showcasing their potential as antibacterial agents (Azab et al., 2013).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S3/c16-12-5-3-11(4-6-12)15-18-13(10-22-15)7-8-17-23(19,20)14-2-1-9-21-14/h1-6,9-10,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWWXAGCPUUNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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